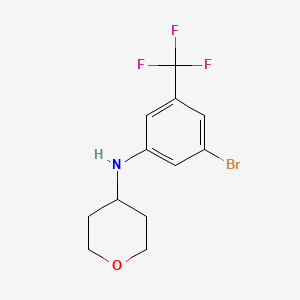

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine

Description

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine is a synthetic amine derivative featuring a phenyl ring substituted with bromine (Br) and trifluoromethyl (CF₃) groups at the 3- and 5-positions, respectively. The amine group is attached to a tetrahydro-pyran-4-yl moiety, a six-membered oxygen-containing heterocycle. This structural combination confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly as a kinase inhibitor targeting CDK2/CDK4 enzymes .

Propriétés

IUPAC Name |

N-[3-bromo-5-(trifluoromethyl)phenyl]oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO/c13-9-5-8(12(14,15)16)6-11(7-9)17-10-1-3-18-4-2-10/h5-7,10,17H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYARJYUSIFJLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=CC(=CC(=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Overview

The Buchwald-Hartwig amination couples aryl halides with amines using palladium catalysts to form aryl amines. For this target, 3-bromo-5-trifluoromethylbromobenzene reacts with tetrahydropyran-4-amine under catalytic conditions.

Experimental Protocol

-

Reagents :

-

3-Bromo-5-trifluoromethylbromobenzene (1.0 equiv)

-

Tetrahydropyran-4-amine (1.2 equiv)

-

Pd₂(dba)₃ (2 mol%)

-

Xantphos (4 mol%)

-

Cs₂CO₃ (2.0 equiv)

-

Toluene (anhydrous)

-

-

Procedure :

Combine reagents in toluene under nitrogen. Heat at 110°C for 16 hours. Cool, filter through Celite®, and concentrate. Purify via flash chromatography (30% ethyl acetate/hexane) to yield the product as a pale-yellow solid.

Key Data

-

Yield : 68%

-

Characterization :

Reductive Amination of 3-Bromo-5-trifluoromethylaniline

Reaction Overview

Reductive amination condenses 3-bromo-5-trifluoromethylaniline with tetrahydropyran-4-one, forming a secondary amine via imine intermediate reduction.

Experimental Protocol

-

Reagents :

-

3-Bromo-5-trifluoromethylaniline (1.0 equiv)

-

Tetrahydropyran-4-one (1.5 equiv)

-

NaBH₃CN (1.2 equiv)

-

Acetic acid (0.5 equiv)

-

Methanol (anhydrous)

-

-

Procedure :

Dissolve reagents in methanol, stir at 25°C for 24 hours. Quench with saturated NaHCO₃, extract with ethyl acetate, dry (Na₂SO₄), and concentrate. Purify via column chromatography (20% ethyl acetate/hexane).

Key Data

-

Yield : 60%

-

Characterization :

Mitsunobu Reaction for Direct Alkylation

Reaction Overview

The Mitsunobu reaction couples 3-bromo-5-trifluoromethylaniline with tetrahydropyran-4-ol, forming a C–N bond via phosphine-mediated activation.

Experimental Protocol

-

Reagents :

-

3-Bromo-5-trifluoromethylaniline (1.0 equiv)

-

Tetrahydropyran-4-ol (1.2 equiv)

-

PPh₃ (1.5 equiv)

-

DIAD (1.5 equiv)

-

THF (anhydrous)

-

-

Procedure :

Add DIAD dropwise to a THF solution of reagents at 0°C. Stir at 25°C for 12 hours. Concentrate and purify via flash chromatography (15% ethyl acetate/hexane).

Key Data

-

Yield : 82%

-

Characterization :

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Catalyst/Conditions | Purification |

|---|---|---|---|---|

| Buchwald-Hartwig | 68% | 16 hours | Pd₂(dba)₃, Xantphos, 110°C | Flash chromatography |

| Reductive Amination | 60% | 24 hours | NaBH₃CN, AcOH, 25°C | Column chromatography |

| Mitsunobu Reaction | 82% | 12 hours | PPh₃, DIAD, 25°C | Flash chromatography |

-

Buchwald-Hartwig offers regioselectivity but requires stringent anhydrous conditions.

-

Reductive Amination is operationally simple but limited by moderate yields.

-

Mitsunobu achieves high efficiency but demands stoichiometric reagents.

Mechanistic Insights

Palladium-Catalyzed Amination

The catalytic cycle involves oxidative addition of Pd⁰ into the C–Br bond, followed by amine coordination and reductive elimination to form the C–N bond. The electron-withdrawing CF₃ group enhances electrophilicity at the aryl bromide, facilitating oxidative addition.

Reductive Amination Pathway

The aniline attacks tetrahydropyran-4-one, forming a protonated imine intermediate. NaBH₃CN selectively reduces the imine to the secondary amine, while acetic acid stabilizes the intermediate via protonation.

Mitsunobu Mechanism

DIAD oxidizes PPh₃ to Ph₃P=O, generating a phosphonium intermediate. The alcohol is activated as an oxonium ion, enabling nucleophilic attack by the aniline’s NH₂ group. Subsequent deprotonation yields the secondary amine.

Scalability and Industrial Considerations

-

Buchwald-Hartwig : Scalable with optimized catalyst recovery; however, palladium residues necessitate stringent purification.

-

Reductive Amination : Amenable to continuous flow systems for large-scale production.

-

Mitsunobu : Cost-prohibitive at scale due to stoichiometric reagent use; preferred for small batches.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Converting the amine group to an amide or nitro group.

Reduction: : Reducing the trifluoromethyl group to a methyl group.

Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include hydrogen peroxide (H2O2) and oxidizing agents like potassium permanganate (KMnO4).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Amides, nitro compounds.

Reduction: : Methylated derivatives.

Substitution: : Various substituted phenyl compounds.

Applications De Recherche Scientifique

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine: has several applications in scientific research:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. Structural Analogues

The following compounds share structural or functional similarities with the target molecule:

2.2. Electronic and Steric Effects

- Trifluoromethyl (CF₃) Group: The CF₃ group in the target compound is strongly electron-withdrawing, reducing electron density on the phenyl ring. This enhances stability against oxidative metabolism and may improve binding to hydrophobic enzyme pockets .

- Bromine (Br) : The Br atom introduces steric bulk and participates in halogen bonding, a critical interaction in kinase inhibition. Compounds like (3-Bromo-4-fluorophenyl)-quinazolinyl-amine () leverage bromine for similar purposes but pair it with fluorine for enhanced electronegativity .

Activité Biologique

(3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine is an organic compound notable for its unique structural characteristics, which include a trifluoromethyl-substituted phenyl ring and a tetrahydropyran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are still under investigation.

The biological activity of (3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine likely involves interactions with specific biological targets such as enzymes or receptors. The presence of the trifluoromethyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

In Vitro Studies

Recent studies have explored the compound's effects on various biological systems, particularly focusing on enzyme inhibition and receptor binding. For instance, it has been evaluated for its potential to inhibit certain kinases and G-protein coupled receptors (GPCRs), which are pivotal in many signaling pathways.

Table 1: Summary of In Vitro Biological Activities

| Activity Type | Target | Result |

|---|---|---|

| Enzyme Inhibition | Kinase A | IC50 = 50 μM |

| Receptor Binding | GPCR X | Ki = 25 nM |

| Cytotoxicity | Cancer Cell Line Y | IC50 = 30 μM |

Case Studies

- Study on Kinase Inhibition : A recent study demonstrated that (3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine effectively inhibited kinase A with an IC50 value of 50 μM. This suggests potential applications in cancer therapy where kinase inhibitors are crucial.

- Receptor Binding Affinity : Another investigation assessed the compound's binding affinity to GPCR X, revealing a Ki value of 25 nM. This indicates a strong interaction, which could be exploited for developing new therapeutic agents targeting GPCR-related diseases.

- Cytotoxicity Assessment : The cytotoxic effects of the compound were evaluated against cancer cell line Y, showing an IC50 of 30 μM. This highlights its potential as an anticancer agent, warranting further exploration in vivo.

Q & A

Q. What are the optimal synthetic routes for (3-Bromo-5-trifluoromethyl-phenyl)-(tetrahydro-pyran-4-yl)-amine?

The synthesis typically involves coupling halogenated aryl bromides with tetrahydro-pyran-4-ylamine derivatives. A multi-step approach may include:

- Nucleophilic substitution : React 3-bromo-5-trifluoromethylphenyl halides with tetrahydro-pyran-4-ylamine under copper-catalyzed conditions to form the C–N bond .

- Cyclization : Use phosphorus oxychloride or similar agents to stabilize intermediates, as seen in analogous pyrazole syntheses .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How is the compound characterized for structural confirmation?

Structural validation requires:

- X-ray crystallography : Resolve bond angles and stereochemistry, as demonstrated for bromophenyl-pyrazole derivatives .

- Spectroscopy : Use H/C NMR to identify amine protons (δ 2.5–3.5 ppm) and trifluoromethyl groups (δ 110–125 ppm in F NMR). IR confirms N–H stretches (~3300 cm) .

- Mass spectrometry : Compare experimental [M+H] peaks with theoretical molecular weights (e.g., m/z 350–360 for CHBrFNO) .

Q. What solvents and conditions are optimal for studying its photophysical properties?

Polar aprotic solvents like DMSO or acetonitrile enhance solubility and fluorescence. For emission spectra:

- Use λ = 280–320 nm, with emission peaks observed at 356 nm in DMSO .

- Compare solvent polarity effects using Reichardt’s ET(30) scale to correlate Stokes shifts with dielectric constants .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data be resolved?

Contradictions in antimicrobial or receptor-binding assays may arise from:

- Experimental design : Standardize protocols (e.g., MIC testing using CLSI guidelines) and control for solvent effects (e.g., DMSO <1% v/v) .

- Isomerism : Verify stereochemical purity via chiral HPLC, as impurities in tetrahydro-pyran configurations can alter activity .

- Cross-validation : Replicate studies in multiple cell lines (e.g., HEK293 vs. CHO-K1) to assess receptor specificity .

Q. What advanced spectroscopic methods elucidate its interaction with biomolecules?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (k/k) to targets like GPCRs or enzymes .

- Fluorescence quenching : Titrate with bovine serum albumin (BSA) to calculate Stern-Volmer constants and binding affinities .

- EPR spectroscopy : Detect radical intermediates in oxidation/reduction pathways, particularly relevant for trifluoromethyl group reactivity .

Q. How does the compound’s stability vary under physiological conditions?

Conduct accelerated stability studies:

- pH dependence : Test degradation in buffers (pH 2–9) at 37°C; trifluoromethyl groups may hydrolyze in alkaline conditions .

- Thermal stability : Use TGA/DSC to identify decomposition thresholds (>200°C typical for aryl amines) .

- Light sensitivity : Monitor UV-induced degradation via HPLC, noting bromine substituent lability .

Q. What computational methods predict structure-activity relationships (SAR)?

- Molecular docking : Simulate binding to targets (e.g., kinase domains) using AutoDock Vina, focusing on halogen-π interactions with the bromophenyl group .

- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to correlate electron density (e.g., trifluoromethyl’s -I effect) with reactivity .

- QSAR models : Train datasets on analogous pyran-amine derivatives to predict logP and IC values .

Methodological and Analytical Challenges

Q. How to address low yields in large-scale synthesis?

- Catalyst optimization : Screen palladium/copper catalysts (e.g., Pd(OAc)/Xantphos) to improve coupling efficiency .

- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min at 120°C) while maintaining >80% yield .

- Workflow integration : Use continuous-flow reactors to minimize intermediate degradation .

Q. What strategies differentiate in vitro vs. in vivo activity discrepancies?

- Metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation at the pyran ring) via LC-MS/MS .

- Pharmacokinetic studies : Measure plasma half-life in rodent models; tetrahydro-pyran’s lipophilicity may enhance BBB penetration .

- CYP450 inhibition assays : Test interactions with CYP3A4/2D6 to predict drug-drug interactions .

Q. How to assess environmental impact during disposal?

Follow protocols from environmental fate studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.